Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate
CAS No.: 130613-19-3
Cat. No.: VC21268839
Molecular Formula: C11H7Cl2NO3
Molecular Weight: 272.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130613-19-3 |
---|---|
Molecular Formula | C11H7Cl2NO3 |
Molecular Weight | 272.08 g/mol |
IUPAC Name | methyl 5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate |
Standard InChI | InChI=1S/C11H7Cl2NO3/c1-17-11(16)8-4-9(15)10-6(13)2-5(12)3-7(10)14-8/h2-4H,1H3,(H,14,15) |
Standard InChI Key | DNQDFGYHUHRIHR-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl |
Canonical SMILES | COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl |
Introduction
Chemical Structure and Properties
Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate is a quinoline derivative characterized by specific functional groups that contribute to its unique chemical and biological properties. The compound features a quinoline core structure with chlorine substituents at positions 5 and 7, a hydroxyl group at position 4, and a methyl carboxylate group at position 2.
Chemical Identifiers
The compound is identified by several standardized chemical identifiers:
Property | Value |
---|---|
CAS Number | 130613-19-3 |
Molecular Formula | C₁₁H₇Cl₂NO₃ |
Molecular Weight | 272.08 g/mol |
IUPAC Name | Methyl 5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate |
The structure can be represented in various formats, including canonical SMILES notation (COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl) and InChI notation, which provides a standardized method for representing chemical structures.
Physical Properties
The physical properties of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate contribute to its behavior in laboratory settings and biological systems. While specific data on all physical properties is limited in the provided search results, the compound is typically obtained as a solid and exhibits characteristics consistent with other quinoline derivatives with similar substitution patterns.
Synthesis and Preparation
Synthetic Routes
The synthesis of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate typically involves the condensation of 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is generally performed under reflux conditions to ensure complete conversion of starting materials.
Industrial Production
For larger-scale production, optimization of reaction conditions becomes crucial. Techniques such as continuous flow reactors may be employed to enhance yield and purity. Additionally, green chemistry approaches, including solvent-free reactions and recyclable catalysts, are being explored to make the production process more environmentally sustainable.
Chemical Reactivity
Types of Reactions
Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate can undergo various chemical transformations, making it valuable in organic synthesis. Common reaction types include:
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | KMnO₄, CrO₃ | Quinone derivatives |
Reduction | NaBH₄, LiAlH₄ | Dihydroquinoline derivatives |
Substitution | NaNH₂, Grignard reagents | Substituted quinoline derivatives |
The hydroxyl group at position 4 can be oxidized to form quinone derivatives, while the compound can be reduced to form dihydroquinoline derivatives. Additionally, the chlorine atoms at positions 5 and 7 can be substituted with other functional groups, such as amines or alkyl groups.
Reaction Conditions
Oxidation reactions typically employ reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Reduction reactions commonly utilize sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Nucleophilic substitution reactions can be performed using reagents like sodium amide (NaNH₂) or Grignard reagents.
Biological Activities
Antimicrobial Properties
Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it exhibits comparable efficacy to standard antibiotics like ciprofloxacin against resistant bacterial strains.
The compound's antimicrobial activity can be quantified through minimum inhibitory concentration (MIC) values, which indicate its potency against specific microorganisms:
Microorganism | MIC (μg/mL) | Activity Level |
---|---|---|
Escherichia coli | 0.0195 | Strong against Gram-negative |
Staphylococcus aureus | 5.64 | Moderate activity |
Candida albicans | 16.69 | Moderate antifungal activity |
Research indicates that the compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness noted against strains resistant to conventional antibiotics.
Antiviral Properties
Recent investigations have revealed significant antiviral potential for Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate. In vitro studies have demonstrated that the compound can effectively inhibit Hepatitis B Virus (HBV) replication, positioning it as a promising candidate for antiviral therapies targeting hepatitis.
The antiviral activity of the compound and its derivatives has been quantified in several studies:
Virus | IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index |
---|---|---|---|
Hepatitis B Virus | 10 | >100 | >10 |
Dengue Virus | 3.03 | 16.06 | 5.30 |
The selectivity index, which represents the ratio of the cytotoxic concentration (CC₅₀) to the inhibitory concentration (IC₅₀), indicates the therapeutic window of the compound. Higher values suggest greater selectivity for viral targets over host cells.
Anticancer Properties
Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate has shown promising anticancer activity through various mechanisms, including the disruption of c-Myc/Max/DNA complex formation, which is crucial for cancer cell survival.
Studies have evaluated the compound's antiproliferative effects on multiple cancer cell lines:
Cancer Cell Line | IC₅₀ (μM) |
---|---|
A-549 | Low micromolar range |
MCF-7 | Low micromolar range |
HeLa | Low micromolar range |
A peer-reviewed study highlighted the compound's inhibition of cell growth across several cancer lines while maintaining low toxicity to normal cells. The IC₅₀ values were notably lower than those of conventional chemotherapeutic agents, indicating potential advantages for therapeutic applications.
Mechanism of Action
The biological activities of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate stem from its interactions with specific molecular targets. While the exact mechanisms vary depending on the biological system, several pathways have been identified.
Antimicrobial Mechanism
In bacterial systems, the compound may inhibit DNA gyrase, a critical enzyme for bacterial DNA replication. This mechanism is consistent with other quinoline derivatives that have demonstrated antibacterial properties.
Antiviral Mechanism
For antiviral activity, particularly against Hepatitis B Virus, the compound appears to interfere with viral replication processes. Molecular docking studies suggest that it may bind to specific viral proteins essential for replication.
Anticancer Mechanism
The anticancer properties of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate involve several pathways, including:
-
Disruption of c-Myc/Max/DNA complex formation
-
Inhibition of specific enzymes involved in cancer cell proliferation
-
Induction of apoptosis in cancer cells
These mechanisms contribute to the compound's ability to inhibit the growth of various cancer cell lines while exhibiting minimal cytotoxicity toward normal cells.
Hazard Classification | Category | Hazard Statement |
---|---|---|
Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
When working with this compound, appropriate safety measures should be implemented, including the use of personal protective equipment, adequate ventilation, and proper disposal protocols .
Comparison with Similar Compounds
Related Quinoline Derivatives
Several compounds share structural similarities with Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate, including:
-
5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid: The parent acid form without the methyl ester group
-
5,7-Dichloro-8-hydroxyquinoline: Another quinoline derivative with a different substitution pattern
-
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol): Known for its antimicrobial activity
-
8-Hydroxyquinoline: A parent compound with broad applications in chemistry and biology
Distinctive Features
What distinguishes Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chlorine atoms and the methyl ester group enhances its lipophilicity and potential bioactivity compared to other quinoline derivatives.
The 5,7-dichloro-4-hydroxy-quinoline-2-carboxylic acid, which is closely related to our compound of interest (differing only in the methyl ester group), is also known as 5,7-dichlorokynurenic acid according to BindingDB .
Research Applications
Laboratory Use
Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate is primarily used in laboratory settings for chemical research and as a precursor for synthesizing various quinoline derivatives. Its well-defined reactivity makes it valuable in organic synthesis and medicinal chemistry research .
Drug Development
The compound's diverse biological activities have positioned it as a promising candidate for drug development in several therapeutic areas:
-
Antimicrobial agents: Potential development of new antibiotics effective against resistant strains
-
Antiviral therapies: Particularly targeting Hepatitis B Virus infections
-
Anticancer treatments: Development of novel chemotherapeutic agents with improved selectivity
Case Studies
Several research projects have demonstrated the potential applications of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate:
-
Hepatitis B Virus Inhibition: Studies have shown that the compound effectively inhibits HBV replication in vitro, suggesting potential therapeutic applications against viral infections.
-
Antibacterial Efficacy: Comparative studies against multiple bacterial strains have found that the compound has comparable efficacy to standard antibiotics like ciprofloxacin, highlighting its potential use in treating resistant infections.
-
Anticancer Research: Investigations have demonstrated the compound's ability to inhibit cell growth in several cancer lines with minimal cytotoxicity towards normal cells, making it a promising candidate for further development in cancer therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume